molecular formula C12H14O3 B7464038 (3-Methyloxetan-3-yl)methyl benzoate

(3-Methyloxetan-3-yl)methyl benzoate

Cat. No.: B7464038
M. Wt: 206.24 g/mol
InChI Key: HFYSAAPREXHSMW-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methyl benzoate is a benzoic acid ester featuring a unique oxetane-derived substituent. The compound’s structure consists of a benzoate group esterified with (3-methyloxetan-3-yl)methanol, where the oxetane ring (a four-membered cyclic ether) is substituted with a methyl group at the 3-position. This structural motif introduces distinct physicochemical properties compared to conventional alkyl or aromatic benzoate esters.

Properties

IUPAC Name

(3-methyloxetan-3-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(7-14-8-12)9-15-11(13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYSAAPREXHSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxetan-3-yl)methyl benzoate typically involves the esterification of benzoic acid with (3-methyloxetan-3-yl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

(3-Methyloxetan-3-yl)methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and (3-methyloxetan-3-yl)methanol, which can further participate in various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Differences

The oxetane ring in (3-Methyloxetan-3-yl)methyl benzoate distinguishes it from other benzoate esters. Key comparisons include:

Compound Substituent Group Key Structural Features
Methyl benzoate Methyl Linear alkyl group; high volatility
Benzyl benzoate Benzyl Aromatic substituent; balsamic odor
Hexyl benzoate Hexyl Long alkyl chain; hydrophobic
This compound Oxetane-methyl Cyclic ether ring; potential ring strain and polarity

The oxetane group introduces ring strain (due to the four-membered ether) and increased polarity compared to linear alkyl or aromatic substituents. This may influence solubility, reactivity, and biological interactions.

Physical and Chemical Properties

Property Methyl Benzoate Benzyl Benzoate This compound (Inferred)
Boiling Point 199°C 323°C Moderate (higher than methyl due to polarity)
Solubility Miscible in organic solvents Low water solubility Moderate (enhanced by oxetane’s ether oxygen)
Odor Cananga-like Almond-like Likely distinct due to oxetane’s rigidity

The oxetane’s polar ether oxygen may improve solubility in polar aprotic solvents compared to purely alkyl esters. However, steric hindrance from the methyl-substituted ring could reduce volatility relative to benzyl benzoate.

Reactivity and Stability

  • Alkyl Benzoates : Generally stable under mild conditions but hydrolyze under acidic/basic conditions .
  • This could limit its stability in certain formulations but enable applications in prodrug delivery .

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